molecular formula C18H25NO2S B2391061 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034529-70-7

2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Katalognummer B2391061
CAS-Nummer: 2034529-70-7
Molekulargewicht: 319.46
InChI-Schlüssel: HCFVQRVVSMDALK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPI-0610 and belongs to the class of small molecule inhibitors. CPI-0610 has shown promising results in pre-clinical studies, and researchers are exploring its potential in treating different types of cancer.

Wirkmechanismus

CPI-0610 works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones. This, in turn, leads to the inhibition of the transcription of oncogenes, which are responsible for the growth and proliferation of cancer cells. CPI-0610 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
CPI-0610 has been shown to have several biochemical and physiological effects on cancer cells. It can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of oncogenes. CPI-0610 has also been shown to have anti-inflammatory effects, which can be beneficial in treating certain cancers.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of CPI-0610 is its specificity for BET proteins, which reduces the risk of off-target effects. Additionally, CPI-0610 has shown promising results in pre-clinical studies, making it a potential candidate for cancer therapy. However, one of the limitations of CPI-0610 is its low solubility, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on CPI-0610. One of the areas of focus is the development of more efficient synthesis methods to improve the yield and purity of CPI-0610. Researchers are also exploring the potential of CPI-0610 in combination therapy with other anticancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration of CPI-0610 in clinical trials.
Conclusion
In conclusion, CPI-0610 is a promising small molecule inhibitor that has shown potential in cancer therapy. Its specificity for BET proteins and its ability to induce apoptosis and reduce the expression of oncogenes make it a potential candidate for cancer treatment. However, further research is needed to determine its efficacy and safety in clinical trials.

Synthesemethoden

The synthesis of CPI-0610 involves several steps, starting with the reaction between 2-methoxy-2,3-dihydro-1H-inden-2-amine and 2-bromoacetic acid. The resulting product is then reacted with cyclopentylthiol and purified to obtain CPI-0610 in its final form.

Wissenschaftliche Forschungsanwendungen

CPI-0610 has been the subject of extensive scientific research due to its potential as a therapeutic agent in cancer treatment. Pre-clinical studies have shown that CPI-0610 can inhibit the activity of bromodomain and extraterminal domain (BET) proteins, which play a critical role in the regulation of gene expression. BET proteins are overexpressed in several types of cancer, including leukemia, lymphoma, and solid tumors.

Eigenschaften

IUPAC Name

2-cyclopentylsulfanyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-21-18(10-14-6-2-3-7-15(14)11-18)13-19-17(20)12-22-16-8-4-5-9-16/h2-3,6-7,16H,4-5,8-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFVQRVVSMDALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)CSC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.